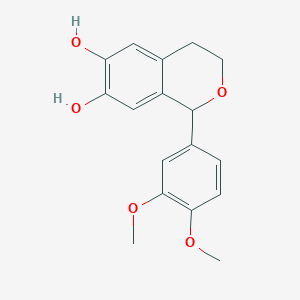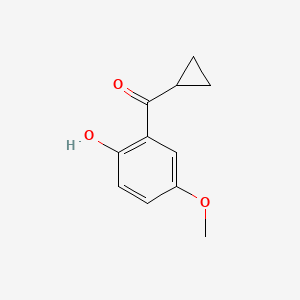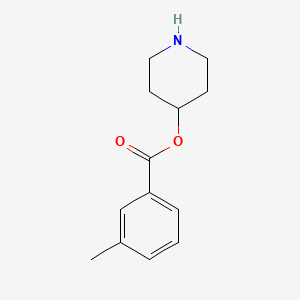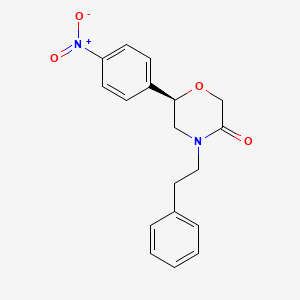
N-(6-acetyl-2-bromo-3-methoxyphenyl)-1,3-thiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-acetyl-2-bromo-3-methoxyphenyl)-1,3-thiazole-2-carboxamide is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms The compound also features an acetyl group, a bromo substituent, and a methoxy group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetyl-2-bromo-3-methoxyphenyl)-1,3-thiazole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of a suitable precursor, such as a thioamide and an α-haloketone, under acidic or basic conditions.
Introduction of the Phenyl Ring: The phenyl ring with the desired substituents (acetyl, bromo, and methoxy groups) can be introduced through a series of electrophilic aromatic substitution reactions.
Coupling Reaction: The final step involves coupling the thiazole ring with the substituted phenyl ring using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt, to form the desired carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-acetyl-2-bromo-3-methoxyphenyl)-1,3-thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups, such as the bromo substituent.
Substitution: The bromo substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may result in the removal of the bromo substituent.
Applications De Recherche Scientifique
N-(6-acetyl-2-bromo-3-methoxyphenyl)-1,3-thiazole-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(6-acetyl-2-bromo-3-methoxyphenyl)-1,3-thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathway. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
N-(6-acetyl-2-bromo-3-methoxyphenyl)-1,3-thiazole-2-carboxamide can be compared with other similar compounds, such as:
N-(6-acetyl-2-chloro-3-methoxyphenyl)-1,3-thiazole-2-carboxamide: This compound has a chloro substituent instead of a bromo substituent, which may affect its reactivity and biological activity.
N-(6-acetyl-2-bromo-3-ethoxyphenyl)-1,3-thiazole-2-carboxamide: The ethoxy group in place of the methoxy group can influence the compound’s solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
923289-31-0 |
|---|---|
Formule moléculaire |
C13H11BrN2O3S |
Poids moléculaire |
355.21 g/mol |
Nom IUPAC |
N-(6-acetyl-2-bromo-3-methoxyphenyl)-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C13H11BrN2O3S/c1-7(17)8-3-4-9(19-2)10(14)11(8)16-12(18)13-15-5-6-20-13/h3-6H,1-2H3,(H,16,18) |
Clé InChI |
CYCMSZDHXCJYQU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=C(C=C1)OC)Br)NC(=O)C2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-ethyl-](/img/structure/B14191999.png)
methyl]-](/img/structure/B14192007.png)

![4-Phenyl-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14192015.png)

![9-Benzyl-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B14192024.png)

![4-Nitro-N-[6-oxo-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]benzamide](/img/structure/B14192033.png)
![Phenol, 2-[2-(7-methoxy-2,2,8-trimethyl-2H-1-benzopyran-5-yl)ethyl]-](/img/structure/B14192040.png)


![Piperazine, 1-[(4-chlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B14192058.png)

